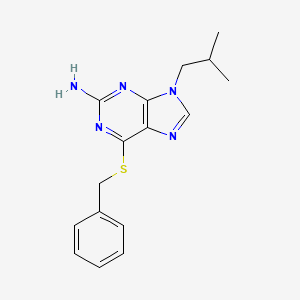![molecular formula C41H47O4P B12940419 1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including tert-butyl, ethyl, hydroxy, and dioxaphosphocine moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Métodos De Preparación
The synthesis of 1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the indeno-dioxaphosphocine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the indeno-dioxaphosphocine core structure.
Introduction of tert-butyl and ethyl groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using oxidizing agents under mild conditions.
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding oxides or ketones.
Reduction: Reduction reactions can target the dioxaphosphocine moiety, leading to the formation of reduced phosphorus-containing species.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: It is investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the context of its antioxidant and anti-inflammatory properties.
Industry: The compound is explored for its use in materials science, including the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The hydroxy group and dioxaphosphocine moiety play crucial roles in its reactivity, allowing it to participate in redox reactions and interact with metal ions. These interactions can modulate various biological processes, including oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar compounds to 1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide include:
4,4’-di-tert-butylbenzil: This compound shares the tert-butyl groups and aromatic rings but lacks the dioxaphosphocine moiety.
2,6-di-tert-butyl-4-ethylphenol: Similar in having tert-butyl and ethyl groups, but it does not have the complex indeno-dioxaphosphocine structure.
4-tert-butylacetophenone: Contains the tert-butyl group and an aromatic ring, but differs significantly in overall structure and functional groups.
Propiedades
Fórmula molecular |
C41H47O4P |
|---|---|
Peso molecular |
634.8 g/mol |
Nombre IUPAC |
1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C41H47O4P/c1-9-25-11-15-29(33(23-25)39(3,4)5)31-17-13-27-19-21-41-22-20-28-14-18-32(30-16-12-26(10-2)24-34(30)40(6,7)8)38(36(28)41)45-46(42,43)44-37(31)35(27)41/h11-18,23-24H,9-10,19-22H2,1-8H3,(H,42,43) |
Clave InChI |
XGBDGGOCBBYZIQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7)CC)C(C)(C)C)OP(=O)(O3)O)C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)

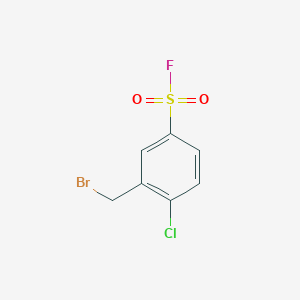

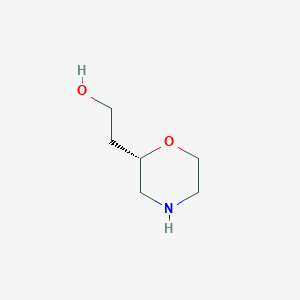


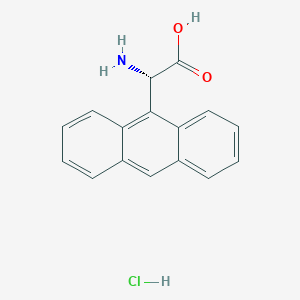
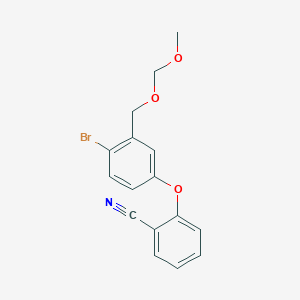
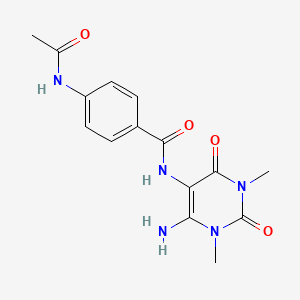
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
![3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B12940404.png)
